2,3-Dihydrobenzofuran-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-2-carbothioamide is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a carbothioamide group attached to the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-2-carbothioamide can be achieved through several synthetic routes. One common method involves the cyclization of salicyl N-phosphonyl imines with bromo malonates, catalyzed by cesium carbonate (Cs2CO3). This domino annulation reaction offers a straightforward approach to constructing the dihydrobenzofuran ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient purification techniques, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Substitution: The aromatic ring of the dihydrobenzofuran can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the development of inhibitors for enzymes and receptors.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-2-carbothioamide can be compared to other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the carbothioamide group but shares the core dihydrobenzofuran structure.
Benzofuran: Contains a fully unsaturated furan ring fused to a benzene ring.
2,3-Dihydrobenzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbothioamide |
InChI |
InChI=1S/C9H9NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2,(H2,10,12) |
InChI Key |
ROSGKELESFMVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.